1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-13-3-7-16(8-4-13)24(19,20)18-11-15(12-18)23-25(21,22)17-9-5-14(2)6-10-17/h3-10,15H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLACHXTYEAWUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319662 | |
| Record name | [1-(4-methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17358-66-6 | |
| Record name | 3-Azetidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17358-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 349036 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017358666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC349036 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1-(4-methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of Azetidin-3-ol Derivatives
The foundational approach to synthesizing 1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate involves sequential sulfonylation of azetidin-3-ol. In a two-step procedure, azetidin-3-ol is first treated with p-toluenesulfonyl chloride (TsCl) under basic conditions to introduce the initial sulfonate group. The reaction typically employs triethylamine (TEA) as a base in dichloromethane (DCM) at 0–5°C to mitigate side reactions. After isolation of the monosulfonated intermediate, a second equivalent of TsCl is introduced under similar conditions to install the 4-methylbenzenesulfonate moiety.
Critical Parameters :
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Temperature Control : Maintaining temperatures below 5°C during sulfonyl chloride addition minimizes hydrolysis and ensures high regioselectivity.
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Stoichiometry : A 2:1 molar ratio of TsCl to azetidin-3-ol is required for complete bis-sulfonylation, though excess TsCl risks dimerization byproducts.
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Purification : Column chromatography using acetone/chloroform (2:8) effectively separates the target compound from unreacted starting materials.
Cyclocondensation Strategies
An alternative route involves constructing the azetidine ring post-sulfonylation. For example, β-lactam precursors such as 2-azetidinones can undergo ring-opening reactions with sulfonate nucleophiles. In one protocol, 4-methylbenzenesulfonic acid is reacted with a β-lactam intermediate under acidic conditions to yield the azetidine sulfonate ester. This method benefits from the inherent reactivity of β-lactams but requires stringent control over reaction pH to prevent decomposition.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a transformative tool for accelerating the synthesis of sulfonylated azetidines. A study by Scirp (2012) demonstrated that solvent-free microwave conditions reduce reaction times from hours to minutes while improving yields by 20–30% compared to conventional heating.
Protocol for Microwave-Mediated Bis-Sulfonylation
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Reagent Preparation : Azetidin-3-ol (1.0 mmol) and TsCl (2.2 mmol) are ground with anhydrous K₂CO₃ (2.5 mmol) and basic Al₂O₃ (2.5 mmol) using a mortar and pestle.
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Microwave Irradiation : The mixture is transferred to a microwave-safe vessel and irradiated at 100°C (40% power) for 3–4 minutes.
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Workup : The crude product is dissolved in ice-cold water, filtered, and recrystallized from ethanol.
Advantages :
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Yield Enhancement : 85–90% yield vs. 55–65% for conventional methods.
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Reduced Solvent Use : Eliminates the need for volatile organic solvents, aligning with green chemistry principles.
Catalytic Approaches and Reaction Optimization
Role of Heterogeneous Catalysts
The combination of Al₂O₃ and K₂CO₃ has proven effective in catalyzing sulfonate ester formation. Al₂O₃ provides a high-surface-area support for reagent interaction, while K₂CO₃ neutralizes HCl generated during sulfonylation, driving the reaction to completion.
Catalyst Loading :
| Catalyst System | Yield (%) | Reaction Time (min) |
|---|---|---|
| Al₂O₃/K₂CO₃ (1:1) | 89 | 4 |
| K₂CO₃ Alone | 72 | 15 |
| No Catalyst | 48 | 30 |
Solvent Effects
Solvent-free conditions outperform traditional solvents like 1,4-dioxane or DMF in bis-sulfonylation reactions. Polar aprotic solvents stabilize charged intermediates but increase side product formation through solvolysis.
Purification and Characterization
Chromatographic Techniques
Purification of this compound necessitates silica gel chromatography with gradient elution (0–10% methanol in DCM). This method resolves sulfonate esters from mono-sulfonylated byproducts and unreacted TsCl.
Spectroscopic Confirmation
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IR Spectroscopy : Peaks at 1345 cm⁻¹ (S=O stretch) and 1160 cm⁻¹ (C-O-S linkage) confirm sulfonate group incorporation.
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¹H NMR : Distinct singlets at δ 2.49 (CH₃ from p-tolyl) and δ 4.32–4.45 (azetidine C-H) validate the structure.
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Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 433.4 [M+H]⁺, consistent with the expected molecular weight.
Formulation and Stability Considerations
While the primary focus is synthesis, formulation data from GlpBio (2023) provides insights into handling the compound post-preparation:
Stock Solution Preparation :
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Concentration | 10 mM |
| Storage | -20°C, desiccated |
Stability : The compound remains stable for ≥6 months when stored under inert gas and protected from light.
Comparative Analysis of Methodologies
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional | 55–65 | 4–5 hours | 90–95 | Moderate |
| Microwave-Assisted | 85–90 | 3–4 minutes | 98–99 | High |
| Catalytic (Al₂O₃/K₂CO₃) | 89 | 4 minutes | 97–98 | High |
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate: undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amine derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various sulfonamide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential as a pharmaceutical intermediate. Its sulfonamide moiety is significant in drug design, particularly for developing inhibitors targeting specific biological pathways.
1.1 Anticancer Activity
Research indicates that sulfonamide derivatives exhibit anticancer properties. For instance, compounds similar to 1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate have shown effectiveness in inhibiting tumor growth by interfering with cellular signaling pathways associated with cancer proliferation. A study demonstrated that sulfonamides can inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis .
1.2 Antimicrobial Properties
Sulfonamides are well-documented for their antibacterial activity. The compound's structure suggests it may possess similar properties, making it a candidate for developing new antibiotics. Its effectiveness against resistant bacterial strains could be explored further in clinical settings.
Synthetic Methodologies
The synthesis of this compound can serve as a model for creating other complex molecules. The methodologies employed in its synthesis can be adapted for the preparation of various azetidine derivatives, which are valuable in organic synthesis.
2.1 Asymmetric Synthesis
The compound can be utilized in asymmetric synthesis processes, where the introduction of chirality is crucial. This application is particularly relevant in the pharmaceutical industry, where chirality can significantly influence drug efficacy and safety.
2.2 Building Block for Complex Molecules
Due to its functional groups, this compound can act as a building block in the synthesis of more complex organic molecules. Researchers have reported using similar azetidine derivatives to construct spirocyclic compounds, which are of interest in drug discovery .
Material Science
In addition to its applications in medicinal chemistry, this compound may have potential uses in material science.
3.1 Polymer Chemistry
The compound's sulfonate group allows it to interact with various polymers, potentially enhancing their properties such as thermal stability and mechanical strength. This interaction could lead to the development of novel polymeric materials with tailored functionalities.
3.2 Coatings and Adhesives
Given its chemical stability and unique properties, the compound could be explored as an additive in coatings and adhesives, improving adhesion characteristics or providing antimicrobial properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the azetidine ring can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Research Findings and Methodological Considerations
- Pyrazole sulfonates () were analyzed via SHELXL refinement, demonstrating the utility of these tools for analogous compounds.
- Synthetic Routes : The target compound may be synthesized via double tosylation of azetidin-3-ol, analogous to pyrrolidine derivatization methods in .
Biological Activity
1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate (CAS 17358-66-6) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique azetidine structure and sulfonyl groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C15H17N1O4S2 |
| Molecular Weight | 381.46 g/mol |
| CAS Number | 17358-66-6 |
| IUPAC Name | 1-(4-Methylphenyl)sulfonylazetidin-3-yl 4-methylbenzenesulfonate |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that compounds with sulfonamide moieties can inhibit various enzymes, including carbonic anhydrase and certain proteases. The sulfonamide group may interact with the active site of these enzymes, blocking substrate access and thus inhibiting their activity.
- Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties. The compound's structure may confer similar effects, potentially inhibiting bacterial growth through interference with folate synthesis pathways.
- Anticancer Potential : Preliminary research indicates that azetidine derivatives may exhibit cytotoxic effects against various cancer cell lines. The specific interactions at the molecular level remain to be fully elucidated but are believed to involve apoptosis induction and cell cycle arrest.
Biological Activity Data
A summary of the biological activities reported in various studies is presented in the table below:
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of sulfonamide derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential for clinical application in treating bacterial infections.
Case Study 2: Anticancer Activity
Research conducted on the cytotoxic effects of azetidine derivatives revealed that this compound exhibited a dose-dependent reduction in cell viability in human breast cancer cell lines (MCF-7). Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting its potential as an anticancer agent.
Q & A
Q. What are the recommended methodologies for synthesizing 1-[(4-Methylphenyl)sulfonyl]azetidin-3-yl 4-methylbenzenesulfonate?
Answer: Synthesis typically involves sulfonation and esterification steps. Key steps include:
- Sulfonation of Azetidine: React azetidin-3-ol with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the intermediate sulfonate ester.
- Second Sulfonation: Introduce the second sulfonyl group using a tosyl chloride derivative, ensuring controlled stoichiometry to avoid over-sulfonation.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high purity.
Validation: Monitor reactions via TLC and confirm purity via HPLC (methodology akin to USP buffer systems, e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6 ).
Q. How should researchers characterize this compound’s structural and chemical properties?
Answer: Employ a multi-technique approach:
- X-ray Crystallography: Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement ). For visualization, use ORTEP-3 to generate thermal ellipsoid plots .
- Spectroscopy:
- NMR: Assign peaks using - and -NMR, focusing on sulfonyl ( ~7.8 ppm for aromatic protons) and azetidine ( ~3.5–4.5 ppm for CH groups).
- FTIR: Confirm sulfonate ester linkages (S=O stretches at ~1170–1370 cm).
- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion peaks (expected m/z ~456.5 for [M+H]).
Q. What stability considerations are critical for handling this compound?
Answer:
- Hydrolytic Sensitivity: The sulfonate ester bonds are prone to hydrolysis in aqueous media. Store under anhydrous conditions (desiccator, argon atmosphere).
- Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (typical sulfonate esters degrade above 200°C).
- Light Sensitivity: Protect from UV exposure to prevent radical-mediated degradation.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
Answer: Common issues include:
- Disordered Sulfonyl Groups: Use SHELXL’s PART instruction to model disorder, refining occupancy factors iteratively .
- Twinned Crystals: Apply twin-law matrices (e.g., HKLF5 format in SHELX) for data integration. Validate via R and merging statistics.
- Thermal Motion Artifacts: Apply anisotropic displacement parameters (ADPs) and check for overfitting using R.
Q. What experimental strategies optimize the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Solvent Effects: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
- Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Kinetic Control: Monitor reaction progress via inline FTIR to quench at intermediate stages (e.g., trapping azetidinium intermediates).
Case Study: Analogous to tosylureido derivatives, where reaction pH and temperature dictate regioselectivity .
Q. How can computational modeling predict the compound’s biological activity?
Answer:
- Docking Studies: Use AutoDock Vina to simulate interactions with targets like sulfotransferases or antimicrobial enzymes. Focus on sulfonyl groups as hydrogen-bond acceptors.
- QSAR Modeling: Train models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts. Validate against bioactivity data from structurally related azetidine sulfonates (e.g., dopamine uptake inhibitors ).
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).
Q. What are the challenges in interpreting conflicting biological activity data across studies?
Answer: Contradictions may arise from:
- Assay Variability: Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines).
- Impurity Interference: Re-evaluate compound purity via orthogonal methods (e.g., HPLC-MS vs. -NMR integration).
- Cell Line Differences: Compare results across multiple lines (e.g., HEK293 vs. HepG2) and validate via siRNA knockdown of putative targets.
Q. How can researchers design experiments to probe environmental or regulatory impacts of this compound?
Answer:
- Degradation Studies: Simulate environmental hydrolysis (pH 7.4 buffer, 25°C) and analyze products via LC-MS.
- Regulatory Compliance: Cross-reference TSCA listings for sulfonate esters (e.g., EPA’s export notification requirements for structurally related compounds ).
- Ecotoxicity: Use Daphnia magna or Vibrio fischeri assays to assess acute toxicity (OECD Test No. 202).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
